(E)-3-((3-fluoro-4-methylphenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile
Description
This compound belongs to a class of acrylonitrile derivatives featuring a thiazole core substituted with a naphthalen-2-yl group and an (E)-configured acrylonitrile arm bearing a 3-fluoro-4-methylphenylamino moiety. The naphthalene system enhances π-π stacking interactions, while the fluorine and methyl groups modulate lipophilicity and metabolic stability .
Properties
IUPAC Name |
(E)-3-(3-fluoro-4-methylanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3S/c1-15-6-9-20(11-21(15)24)26-13-19(12-25)23-27-22(14-28-23)18-8-7-16-4-2-3-5-17(16)10-18/h2-11,13-14,26H,1H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQVSXGMXDYIFO-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-((3-fluoro-4-methylphenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H16FN3S, with a molecular weight of 385.46 g/mol. The structure includes a thiazole moiety linked to an acrylonitrile and an amino group substituted with a fluoro-methyl phenyl group. This unique combination of functional groups is hypothesized to contribute to its biological effects.
Research indicates that compounds containing thiazole and acrylonitrile structures can exhibit significant antitumor and antimicrobial activities. The proposed mechanisms include:
- Cytotoxicity : Thiazole derivatives have shown potent cytotoxic activity against various cancer cell lines. The presence of electron-donating groups (like the methyl group in this compound) enhances this activity by stabilizing the interaction with target proteins involved in cell proliferation and survival pathways .
- Apoptosis Induction : Similar compounds have been reported to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial signaling pathways .
- Antimicrobial Activity : Thiazole derivatives are also known for their antibacterial properties, which may stem from their ability to disrupt bacterial cell wall synthesis or function .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies:
- Thiazole Ring : Essential for cytotoxic activity; modifications at the 4-position significantly influence potency.
- Acrylonitrile Group : Contributes to the compound's ability to interact with nucleophiles in biological systems.
- Substituents on Phenyl Rings : The presence of fluorine and methyl groups enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar thiazole-containing compounds:
- Antitumor Activity : A study demonstrated that thiazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating enhanced efficacy against specific cancer cell lines such as HT29 .
- Antibacterial Efficacy : Research on thiazole-based compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can lead to improved antibacterial properties .
- Molecular Dynamics Simulations : Computational studies indicate that these compounds interact with target proteins primarily through hydrophobic contacts, which is crucial for their activity .
Data Table: Biological Activity Summary
| Activity Type | Compound Example | IC50 Value (µg/mL) | Target Cell Line |
|---|---|---|---|
| Antitumor | Thiazole Derivative 9 | 1.61 ± 1.92 | Jurkat Cells |
| Antitumor | Thiazole Derivative 10 | 1.98 ± 1.22 | A-431 Cells |
| Antibacterial | Thiazole Derivative 22 | <10 | Various Bacteria |
| Apoptosis Induction | Similar Thiazole Compound | N/A | Human Leukemia Cells |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with key analogs based on substituent variations, electronic properties, and biological relevance.
Structural and Electronic Comparisons
Table 1: Structural Features and Substituent Effects
Key Observations :
- Naphthalene vs.
- Electron-Withdrawing Groups (EWGs) : Nitro groups () increase electrophilicity of the acrylonitrile moiety, which may enhance reactivity but reduce metabolic stability.
- Halogen Effects : Fluorine (in the main compound and ) improves lipophilicity and bioavailability, while chlorine () offers steric bulk and electron-withdrawing effects.
- Steric Hindrance: The benzo[f]chromenone group in introduces significant bulk, likely reducing solubility but increasing target specificity.
Key Observations :
- Hydrogen Bonding : Compounds with nitro groups () or sulfonyl motifs () exhibit strong hydrogen-bonding capacity, influencing crystal packing and target interactions.
- Anticancer Potential: The main compound’s naphthalene and fluorine substituents may synergize for kinase inhibition, similar to and .
- Solubility : Fluorine and methyl groups (main compound) balance lipophilicity, whereas nitro groups () or bulky aromatics () reduce solubility.
Q & A
Basic: What synthetic routes are commonly employed to prepare (E)-3-((3-fluoro-4-methylphenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile?
The compound is typically synthesized via multi-step reactions involving Knoevenagel condensation and thiazole ring formation . For instance:
- Step 1 : Condensation of 4-(naphthalen-2-yl)thiazol-2-amine with a substituted aldehyde to form the acrylonitrile backbone .
- Step 2 : Functionalization with 3-fluoro-4-methylphenylamine under controlled pH (e.g., acetic acid catalysis) to achieve the (E)-stereochemistry .
- Key reagents : Acetonitrile derivatives, aromatic aldehydes, and catalytic bases like piperidine .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
A combination of NMR, IR, and mass spectrometry is critical:
- ¹H/¹³C NMR : Assigns stereochemistry and confirms substituent positions (e.g., naphthalene protons at δ 7.5–8.3 ppm, thiazole C-2 at ~160 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch ~2220 cm⁻¹, C=N thiazole ~1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₁₆FN₃S: 394.1084) .
Advanced: How can experimental design methodologies optimize synthesis conditions?
Box-Behnken Design (BBD) is effective for optimizing reaction parameters:
- Variables : Temperature, catalyst concentration, and reaction time.
- Response Surface Analysis : Maximizes yield by identifying interactions between variables (e.g., optimal temperature: 80–90°C, catalyst load: 5 mol%) .
- Validation : Confirmed via triplicate runs (RSD < 2%) .
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 85°C |
| Catalyst (mol%) | 2–10% | 5% |
| Time (h) | 6–24 | 12 |
Advanced: What are the potential toxicity mechanisms of acrylonitrile-containing compounds?
Acrylonitrile derivatives exhibit narcosis-based toxicity in aquatic models (e.g., Daphnia magna):
- Mechanism : Disruption of membrane integrity via hydrophobic interactions, leading to baseline toxicity (LC₅₀ values correlate with log P) .
- Mitigation : Substituent modification (e.g., fluorophenyl groups) reduces bioaccumulation potential .
Basic: How can researchers ensure compound stability during experiments?
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent nitrile hydrolysis .
- Solvent Choice : Use anhydrous DMSO or DMF to avoid degradation .
- Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition .
Advanced: How can computational modeling predict biological activity?
- QSAR Models : Correlate electronic properties (e.g., HOMO-LUMO gap) with inhibitory activity against kinases .
- Molecular Docking : Predicts binding affinity to thiazole-targeted enzymes (e.g., COX-2) based on naphthalene-thiazole π-π stacking .
Data Contradiction: How to resolve discrepancies in yields from different synthetic methods?
- Root Cause Analysis : Compare purity (HPLC), stereochemical outcomes (NMR), and side products (HRMS) .
- Case Study : Lower yields in solvent-free methods (70%) vs. DMF-mediated routes (85%) due to incomplete imine formation .
Advanced: What strategies improve solubility and bioavailability?
- Prodrug Design : Introduce phosphate esters at the nitrile group for enhanced aqueous solubility .
- Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve cellular uptake .
Advanced: How to analyze photocatalytic degradation pathways?
- Degradation Studies : Use TiO₂/H₂O₂ under UV light, monitoring intermediates via GC-MS .
- Key Intermediates : Hydroxylated naphthalene derivatives and fluorophenyl amides .
Basic: What biological activities are reported for similar thiazole-acrylonitrile derivatives?
- Anticancer : Inhibition of tubulin polymerization (IC₅₀: 1.2 µM in MCF-7 cells) .
- Antimicrobial : Activity against S. aureus (MIC: 8 µg/mL) due to thiazole-mediated membrane disruption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
